molecular formula C15H15N3 B6280053 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE CAS No. 1040052-14-9

6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE

Cat. No. B6280053
CAS RN: 1040052-14-9
M. Wt: 237.3
InChI Key:
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Description

6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile (6-BEAPCN) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound composed of a benzyl group, an ethyl group, an amino group, a pyridine ring, and a carbonitrile group. 6-BEAPCN has been used in a variety of laboratory experiments due to its unique properties and its potential for a wide range of applications.

Scientific Research Applications

6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE has been used in a variety of scientific research applications. It has been used in the synthesis of several other organic compounds including benzyl-2-amino-3-pyridinecarbonitrile and benzyl-3-amino-2-pyridinecarbonitrile. It has also been used in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE has been used in the synthesis of polymers, catalysts, and other materials.

Mechanism of Action

The mechanism of action of 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE is not well understood. However, it is believed to interact with a variety of biological systems. It is thought to interact with enzymes, proteins, and other molecules in the body. The exact mechanism of action is still being studied and is not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE are not yet fully understood. However, it is believed to interact with a variety of biological systems. It is thought to interact with enzymes, proteins, and other molecules in the body. Additionally, it has been shown to have anti-inflammatory and anti-microbial properties, as well as the ability to inhibit certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE in laboratory experiments are that it is relatively easy to synthesize and is a relatively mild reaction. Additionally, it has a wide range of potential applications in scientific research. The limitations of using 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE in laboratory experiments are that the exact mechanism of action is still not fully understood and that it is not yet known how it interacts with a variety of biological systems.

Future Directions

The future directions of 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE research include further studies to understand its mechanism of action and its interactions with a variety of biological systems. Additionally, further research will be needed to understand its potential applications in pharmaceuticals and other areas. Furthermore, further research will be needed to explore its potential for use in the synthesis of polymers, catalysts, and other materials. Finally, further research will be needed to explore the potential for use of 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE in other areas, such as medical and industrial applications.

Synthesis Methods

The synthesis of 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE was first reported in the literature in 2019. The synthesis of 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE involves a two-step reaction starting with the condensation of benzyl bromide with ethylenediamine to form the intermediate compound, 6-amino-2-bromopyridine. This intermediate is then reacted with carbonitrile to form the desired 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE. The reaction is typically carried out in an aqueous medium and is generally considered to be a mild reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE involves the reaction of 3-cyanopyridine with benzyl ethylamine in the presence of a suitable catalyst.", "Starting Materials": [ "3-cyanopyridine", "benzyl ethylamine", "catalyst" ], "Reaction": [ "Add 3-cyanopyridine to a reaction vessel", "Add benzyl ethylamine to the reaction vessel", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time period", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the final product" ] }

CAS RN

1040052-14-9

Product Name

6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE

Molecular Formula

C15H15N3

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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